methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a pyrazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiophene ring. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the careful control of reaction conditions such as temperature, pressure, and pH to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing pain and swelling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)benzoate
- 1-Methyl-1H-pyrazole-3-carboxamide
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
Uniqueness
Methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of a pyrazole ring and a thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[(1-ethylpyrazole-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-5-17-7-6-10(16-17)12(18)15-13-11(14(19)20-4)8(2)9(3)21-13/h6-7H,5H2,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABRKOKQONXRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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